

Comparative Analysis of 1,2-Difluoro-3-propoxybenzene and Propoxybenzene

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Compound of Interest

Compound Name: 1,2-Difluoro-3-propoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and spectroscopic properties of **1,2-Difluoro-3-propoxybenzene** and its non-fluorinated analog, Propoxybenzene. The inclusion of fluorine atoms significantly alters the electronic properties, lipophilicity, and metabolic stability of organic molecules, making fluorinated compounds like **1,2-Difluoro-3-propoxybenzene** of great interest in pharmaceutical and materials science research. This document aims to provide a clear, data-driven comparison to inform research and development decisions.

Physicochemical Properties

The introduction of two fluorine atoms onto the benzene ring of propoxybenzene has a noticeable effect on its physical properties. The increased molecular weight and altered intermolecular forces result in a higher density and boiling point for the fluorinated compound.

Property	1,2-Difluoro-3-propoxybenzene	Propoxybenzene
CAS Number	124728-93-4[1]	622-85-5[2][3][4][5][6][7]
Molecular Formula	C ₉ H ₁₀ F ₂ O[1]	C ₉ H ₁₂ O[2][7]
Molecular Weight	172.17 g/mol [1]	136.19 g/mol [2][6]
Density	1.111 g/cm ³ [1]	0.947 g/cm ³ [3]
Boiling Point	189.5 °C at 760 mmHg[1]	190 °C at 760 mmHg[3]
Refractive Index	1.457[1]	1.499 to 1.503[3]
Flash Point	74.8 °C[1]	65.0 °C[8]
Solubility	Insoluble in water (0.088 g/L at 25°C)[1]	Insoluble in water, soluble in organic solvents like ethanol and ether.[4][7]

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of these compounds. While full experimental spectra for **1,2-Difluoro-3-propoxybenzene** are not publicly available, we can predict the key features and compare them with the known spectra of Propoxybenzene. Chemical suppliers may provide experimental spectra upon request.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

- 1,2-Difluoro-3-propoxybenzene** (Predicted): The aromatic region will be more complex than that of propoxybenzene due to ¹H-¹⁹F coupling. The protons on the benzene ring will appear as multiplets. The propoxy group protons will show characteristic signals: a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen.
- Propoxybenzene: The aromatic region typically shows multiplets corresponding to the five protons on the benzene ring. The propoxy group protons appear as a triplet around 1.0 ppm

(CH₃), a multiplet around 1.8 ppm (CH₂), and a triplet around 3.9 ppm (OCH₂).

¹³C NMR:

- **1,2-Difluoro-3-propoxybenzene** (Predicted): The carbon signals of the benzene ring will be split due to one-bond and two-bond ¹³C-¹⁹F coupling, which is a key characteristic. The carbons directly bonded to fluorine will show large coupling constants.
- Propoxybenzene: The spectrum shows distinct signals for the aromatic carbons and the three carbons of the propoxy group.

¹⁹F NMR:

- **1,2-Difluoro-3-propoxybenzene** (Predicted): This is a critical technique for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms on the benzene ring. The chemical shifts and coupling between them would confirm their ortho positioning.

Infrared (IR) Spectroscopy

- **1,2-Difluoro-3-propoxybenzene** (Predicted): The spectrum will feature strong C-F stretching bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching, as well as C-O ether stretching, will also be present.
- Propoxybenzene: The spectrum is characterized by aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, C=C stretching in the 1500-1600 cm⁻¹ region, and a strong C-O stretching band for the ether linkage around 1245 cm⁻¹.

Mass Spectrometry (MS)

- **1,2-Difluoro-3-propoxybenzene** (Predicted): The molecular ion peak (M⁺) would be observed at m/z = 172.17. Fragmentation patterns would likely involve the loss of the propoxy group and characteristic fragmentation of the difluorinated benzene ring.
- Propoxybenzene: The molecular ion peak is at m/z = 136.19.^[6] A prominent peak is often observed at m/z = 94, corresponding to the loss of a propyl group and the formation of a phenol radical cation.^[5]

Experimental Protocols

Standard analytical techniques are employed for the characterization of these compounds.

NMR Spectroscopy

- **Sample Preparation:** Samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), with tetramethylsilane (TMS) added as an internal standard.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- **Data Acquisition:** For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, proton-decoupled spectra are typically acquired. For ^{19}F NMR, a dedicated probe or a broadband probe is used.

IR Spectroscopy

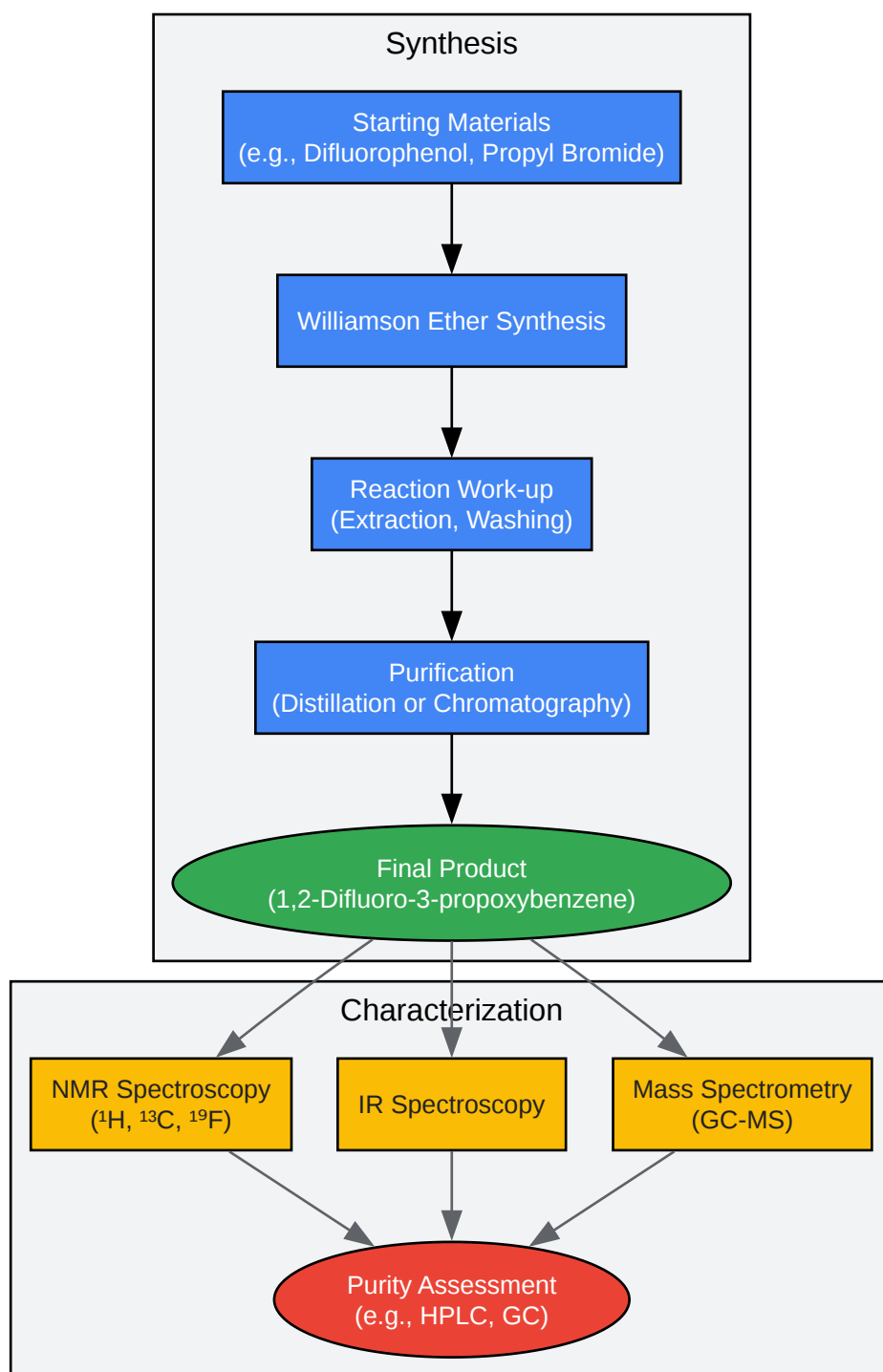
- **Sample Preparation:** Liquid samples can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** Spectra are typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry

- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of volatile compounds.
- **Ionization:** Electron Ionization (EI) is a common method for generating ions.
- **Data Acquisition:** The mass-to-charge ratio (m/z) of the ions is measured to determine the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted propoxybenzene derivative.



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Caption: Workflow for Synthesis and Characterization.

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